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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR 27897, a potent and

selective non-peptide antagonist of the cholecystokinin 1 (CCK1) receptor, for the investigation

of satiety signaling pathways. The following sections detail the mechanism of action of SR

27897, present key quantitative data, and provide detailed experimental protocols for in vivo

studies.

Introduction to SR 27897 and Satiety Signaling
Satiety, the feeling of fullness and loss of appetite after eating, is a complex process regulated

by a network of hormonal and neural signals originating from the gastrointestinal (GI) tract and

integrated within the central nervous system (CNS). Cholecystokinin (CCK) is a key gut

hormone released from the duodenum and jejunum in response to the presence of fats and

proteins. CCK plays a crucial role in short-term satiety by activating CCK1 receptors on vagal

afferent neurons, which in turn transmit signals to the nucleus of the solitary tract (NTS) in the

brainstem. This initiates a cascade of neural events that ultimately lead to the cessation of food

intake.

SR 27897 is a valuable pharmacological tool for elucidating the precise role of the CCK1

receptor in these satiety pathways. As a selective antagonist, it allows researchers to block the

effects of endogenous and exogenous CCK, thereby enabling the study of the physiological

and behavioral consequences of CCK1 receptor signaling blockade. Dysregulation of the CCK
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system has been implicated in obesity and eating disorders, making SR 27897 a relevant

compound for preclinical drug development in these areas.

Quantitative Data for SR 27897
The following tables summarize the key in vitro and in vivo quantitative data for SR 27897,

facilitating experimental design and data comparison.

Table 1: In Vitro Binding Affinity and Potency of SR 27897

Parameter Value Species/System Reference

Ki (CCK1 Receptor) 0.2 nM Guinea Pig Pancreas [1]

EC50 (CCK1

Receptor)
6 nM -

EC50 (CCK2

Receptor)
200 nM -

Selectivity (CCK1 vs.

CCK2)
>33-fold -

Table 2: In Vivo Efficacy of SR 27897 in Behavioral Models
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Experiment
Effective Dose
(ED50) of SR
27897

Species Effect Reference

Antagonism of

CCK-induced

Hypophagia

0.003 mg/kg

(i.p.)
Rat

Reversal of

CCK-induced

reduction in food

intake

Sanofi Internal

Data

Antagonism of

CCK-induced

Hypolocomotion

0.002 mg/kg

(i.p.)
Rat

Reversal of

CCK-induced

reduction in

movement

Sanofi Internal

Data

Increase in Food

Intake
- Rat

Causes an

increase in food

intake

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways involved in CCK-mediated satiety and provide a visual representation of the

experimental workflows for studying these pathways with SR 27897.
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Caption: CCK-mediated satiety signaling pathway and the action of SR 27897.
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Caption: Integrated workflow for studying satiety signaling with SR 27897.

Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of SR 27897 in

satiety signaling.

Protocol 1: CCK-Induced Hypophagia in Rats
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This protocol is designed to assess the ability of SR 27897 to antagonize the satiety-inducing

effects of exogenously administered CCK.

Materials:

Male Sprague-Dawley or Wistar rats (250-300g)

SR 27897 (Tocris, Cat. No. 2190)

Cholecystokinin Octapeptide (CCK-8), sulfated (e.g., Sigma-Aldrich, C2175)

Vehicle for SR 27897 (e.g., 10% DMSO, 10% Tween 80, 80% sterile saline)

Sterile saline (0.9% NaCl)

Standard rat chow or a palatable liquid diet

Metabolic cages with food intake monitoring systems

Procedure:

Animal Habituation: House rats individually in metabolic cages for at least 3 days to

acclimate them to the environment and handling. Habituate them to intraperitoneal (i.p.)

injections with saline for 2-3 days prior to the experiment.

Fasting: Food deprive the rats for 12-18 hours overnight with free access to water.

Drug Preparation:

Prepare a stock solution of SR 27897 in the vehicle.

Prepare a stock solution of CCK-8 in sterile saline.

On the day of the experiment, dilute the stock solutions to the final desired concentrations.

Drug Administration:

Administer SR 27897 (e.g., 0.01, 0.1, 1 mg/kg, i.p.) or vehicle 30 minutes before the

administration of CCK-8.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer CCK-8 (e.g., 1, 3, 10 µg/kg, i.p.) or saline.

Food Presentation and Measurement:

Immediately after the CCK-8 or saline injection, provide the rats with a pre-weighed

amount of food.

Measure cumulative food intake at 30, 60, and 120 minutes post-food presentation.

Expected Outcome: CCK-8 administration should significantly reduce food intake compared to

the saline control group. Pre-treatment with SR 27897 is expected to dose-dependently reverse

the hypophagic effect of CCK-8.

Protocol 2: In Vivo Microdialysis for Dopamine
Measurement in the Nucleus Accumbens
This protocol details the procedure for measuring dopamine release in the nucleus accumbens,

a key brain region involved in reward and motivation, in response to CCK and its blockade by

SR 27897.

Materials:

Rats prepared as in Protocol 1

Stereotaxic apparatus

Microdialysis probes (e.g., CMA 12) and guide cannulae

Microinfusion pump

Artificial cerebrospinal fluid (aCSF)

High-performance liquid chromatography (HPLC) system with electrochemical detection

(ECD)

Dopamine standards

Procedure:
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Guide Cannula Implantation:

Anesthetize the rat and place it in the stereotaxic frame.

Implant a guide cannula targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8

mm, DV: -6.5 mm from bregma).

Allow the animal to recover for at least one week.

Microdialysis Probe Insertion:

On the day of the experiment, gently insert the microdialysis probe into the guide cannula

of the awake, freely moving rat.

Perfusion and Baseline Collection:

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

Allow for a 2-hour equilibration period.

Collect at least three baseline dialysate samples (e.g., every 20 minutes).

Drug Administration and Sample Collection:

Administer SR 27897 or vehicle, followed by CCK-8 or saline, as described in Protocol 1.

Continue to collect dialysate samples for at least 2 hours post-drug administration.

Sample Analysis:

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

Histological Verification:

At the end of the experiment, euthanize the animal and perfuse the brain to verify the

correct placement of the microdialysis probe.

Expected Outcome: CCK-8 administration may modulate dopamine levels in the nucleus

accumbens. SR 27897 is expected to block these CCK-induced changes, providing insight into
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the role of CCK1 receptors in modulating the mesolimbic dopamine system.

Protocol 3: c-Fos Immunohistochemistry for Neuronal
Activation Mapping
This protocol is used to identify brain regions activated by CCK-induced satiety and to

determine if this activation is blocked by SR 27897. c-Fos is an immediate-early gene product

and a marker of neuronal activation.

Materials:

Rats treated as in Protocol 1

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

Primary antibody against c-Fos (e.g., rabbit anti-c-Fos)

Biotinylated secondary antibody (e.g., goat anti-rabbit)

Avidin-biotin-peroxidase complex (ABC kit)

3,3'-Diaminobenzidine (DAB)

Microscope and image analysis software

Procedure:

Perfusion and Brain Extraction:

90 minutes after the final drug injection (CCK-8 or saline), deeply anesthetize the rats and

perfuse transcardially with saline followed by 4% PFA.

Extract the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose

solution for cryoprotection.

Brain Sectioning:
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Section the brains coronally (e.g., at 40 µm) on a cryostat, focusing on the NTS, PVN, and

CeA.

Immunohistochemistry:

Rinse sections in PBS.

Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat

serum) for 1 hour.

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room

temperature.

Wash in PBS and incubate with the ABC reagent for 1 hour.

Visualize the c-Fos positive cells by reacting with DAB.

Microscopy and Quantification:

Mount the sections on slides, dehydrate, and coverslip.

Examine the sections under a light microscope.

Quantify the number of c-Fos-positive nuclei in the brain regions of interest using image

analysis software.

Expected Outcome: CCK-8 administration is expected to increase the number of c-Fos-positive

neurons in the NTS, PVN, and CeA compared to saline-treated controls. Pre-treatment with SR

27897 should attenuate or block this CCK-induced c-Fos expression, confirming the

involvement of CCK1 receptors in the activation of these specific neuronal populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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